2-Aminooxazole-5-carboxylic acid

説明

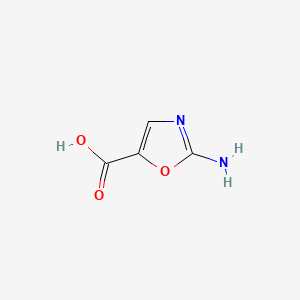

2-Aminooxazole-5-carboxylic acid (CAS: 881637-11-2) is a heterocyclic compound featuring an oxazole core substituted with an amino group at position 2 and a carboxylic acid moiety at position 3. Its molecular formula is C₄H₄N₂O₃, with a molecular weight of 128.09 g/mol . The oxazole ring, containing one oxygen and one nitrogen atom, confers unique electronic properties, making it a versatile scaffold in medicinal chemistry and materials science.

特性

IUPAC Name |

2-amino-1,3-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c5-4-6-1-2(9-4)3(7)8/h1H,(H2,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGLIMPSBPUNSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674707 | |

| Record name | 2-Amino-1,3-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881637-11-2 | |

| Record name | 2-Amino-1,3-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminooxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminooxazole-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors in the presence of cyanogen halides, cyanamides, or cyanoguanidines . For example, the reaction of benzoin with nitriles or hydrogen cyanide in the presence of concentrated sulfuric acid can yield substituted oxazoles . Another method involves the cyclization of 2-amino-3-hydroxypyridine with cyanogen bromide in water at 50-60°C .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

化学反応の分析

Types of Reactions

2-Aminooxazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield amino-substituted oxazoles.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxazole-5-carboxylic acid derivatives, while reduction can produce amino-substituted oxazoles.

科学的研究の応用

2-Aminooxazole-5-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Industry: The compound is used in the synthesis of dyes and fluorescent materials.

作用機序

The mechanism of action of 2-Aminooxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antiviral activity is attributed to its ability to inhibit viral replication by interfering with viral enzymes . The compound’s diuretic and anti-inflammatory effects are believed to result from its interaction with cellular receptors and signaling pathways involved in fluid balance and inflammation .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares 2-aminooxazole-5-carboxylic acid with structurally related heterocyclic compounds:

Key Research Findings

Anti-Inflammatory Activity

- 2-Aminooxazole derivatives: Exhibit selective COX-2 inhibition, as seen in benzoxazole-based compounds (e.g., IC₅₀ values < 1 μM for COX-2). The oxazole ring’s electron-rich nature enhances binding to COX-2’s hydrophobic pocket.

- Thiazole analogues: 2-Aminothiazole-5-carboxylic acid derivatives show weaker COX-2 affinity compared to oxazoles, likely due to sulfur’s larger atomic radius disrupting key interactions.

Antimicrobial and Anticancer Activity

- Thiazole derivatives (e.g., 2-amino-thiazole-5-carboxamides) exhibit broad-spectrum antimicrobial activity against E. coli and S. aureus (MIC: 2–8 μg/mL).

- Hybrid compounds like 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid show potent cytotoxicity against HeLa cells (IC₅₀: 0.8 μM).

Solubility and Pharmacokinetics

- Oxazole vs. Thiazole : The oxygen atom in oxazole improves water solubility compared to thiazole, but both require formulation enhancements (e.g., salt formation) for bioavailability.

- Benzimidazoles : The fused aromatic system reduces solubility but enhances metabolic stability, making them suitable for oral administration.

生物活性

2-Aminooxazole-5-carboxylic acid is a heterocyclic compound that has gained attention in the scientific community due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is characterized by its oxazole ring structure, which contributes to its biological activity. The compound can be synthesized through various methods, typically involving the reaction of appropriate precursors under controlled conditions to yield the desired product.

Biological Activities

The compound exhibits a range of biological activities, including:

- Antiviral Activity : Research indicates that this compound can inhibit viral replication by interfering with viral enzymes, making it a candidate for antiviral drug development.

- Anti-inflammatory Properties : Studies suggest it may modulate inflammatory pathways, potentially serving as an anti-inflammatory agent.

- Diuretic Effects : The compound has been investigated for its diuretic properties, which could have implications in treating conditions related to fluid retention.

The mechanism of action for this compound involves its interaction with specific molecular targets. Its antiviral activity is primarily attributed to the inhibition of viral enzymes crucial for replication. Additionally, it may influence various signaling pathways associated with inflammation and diuresis.

Case Studies

- Antiviral Studies : A study demonstrated that derivatives of 2-aminooxazole showed significant antiviral activity against several viruses, suggesting potential applications in antiviral therapy.

- Anti-inflammatory Research : Experimental models have shown that the compound reduces markers of inflammation in vivo, indicating its potential utility in inflammatory diseases.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Diuretic | Increased urine output |

Comparative Analysis with Related Compounds

Comparative studies involving other heterocyclic compounds have highlighted the unique properties of this compound. For instance, while similar compounds like 2-amino-thiazole derivatives also exhibit biological activities, they often show different efficacy profiles and mechanisms of action against specific diseases .

Future Directions

Ongoing research aims to further elucidate the structure-activity relationship (SAR) of this compound derivatives to optimize their therapeutic potential. Investigations into their pharmacokinetics and toxicity profiles are essential for advancing these compounds into clinical applications.

Q & A

Q. What are the recommended synthetic routes for 2-aminooxazole-5-carboxylic acid, and what reaction conditions optimize yield?

- Methodological Answer : Two primary synthetic strategies are documented:

- Cyclization of Precursors : Reacting 2-aminothiazole derivatives with chloroacetic acid under reflux conditions in acetic acid, followed by hydrolysis (e.g., sodium acetate as a catalyst at 100–120°C for 3–5 hours) .

- Domino Macrolactonization : Using trifluoroacetic acid (TFA) in acetonitrile (MeCN) at room temperature, where 5-aminooxazole acts as an internal activator. This method avoids coupling reagents and achieves cyclization via iminium salt formation and spirolactone intermediates .

Table 1 : Comparison of Synthetic Approaches

| Method | Conditions | Key Features | Reference |

|---|---|---|---|

| Cyclization | Reflux in acetic acid, 3–5 h | Requires hydrolysis step | |

| TFA-mediated activation | RT in MeCN, 1–2 h | Traceless activation; mild conditions |

Q. What are the critical physical properties of this compound relevant to experimental design?

- Methodological Answer : Key properties include:

- Melting Point : 90–95°C (observed in powdered or crystalline form) .

- Storage Stability : Stable at 2–8°C in airtight containers; incompatible with oxidizing agents .

- Solubility : Limited data available, but polar aprotic solvents (e.g., DMF, MeCN) are typically used in syntheses .

Researchers should confirm purity via HPLC or LC-MS and characterize crystalline forms using X-ray diffraction.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods with explosion-proof ventilation to avoid vapor inhalation .

- Personal Protective Equipment (PPE) :

- Gloves : Nitrile or neoprene gloves (EN 374 certified) .

- Eye Protection : Full-face shield and safety glasses (NIOSH/EN166 standards) .

- Respiratory Protection : N100/P3 respirators if ventilation is insufficient .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How does this compound participate in macrolactonization, and what mechanistic insights support its role as a traceless activator?

- Methodological Answer : The compound facilitates macrolactonization via a three-step domino process:

Iminium Salt Formation : Protonation of the aminooxazole group generates an electrophilic iminium species.

Spirolactone Intermediate : Trapping by a neighboring carboxylic acid forms a spirolactone, confirmed via sulfur-migration experiments .

Nucleophilic Addition-Fragmentation : Intramolecular alcohol attack and fragmentation yield cyclodepsipeptides.

Key Insight : The aminooxazole backbone integrates into the final product, eliminating the need for external coupling reagents .

Q. What analytical strategies resolve contradictions in stability data for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Monitor decomposition above 95°C (melting point) to identify thermal degradation products .

- pH Stability Studies : Use buffer solutions (pH 1–13) with LC-MS to track hydrolytic byproducts (e.g., oxazole ring opening).

- Contradiction Note : While the compound is stable at 2–8°C , long-term storage data are absent. Accelerated stability studies (40°C/75% RH) are recommended for predictive modeling.

Q. What pharmacological applications are hypothesized for this compound based on structurally related compounds?

- Methodological Answer :

- Anti-Inflammatory Agents : Benzoxazole derivatives (e.g., COX-2 inhibitors) show activity via aryl-acetic acid motifs, suggesting potential for aminooxazole analogs .

- Antimicrobial Scaffolds : Thiazole-carboxylic acid derivatives exhibit biofilm disruption; similar mechanisms may apply .

- Methodological Gap : Direct evidence is lacking. Researchers should screen the compound against enzyme targets (e.g., COX-2, elastase) using fluorescence polarization or SPR assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。